(+)-alpha-Pinene

Catalog No.
S567672
CAS No.
7785-70-8
M.F
C10H16
M. Wt
136.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-alpha-Pinene

CAS Number

7785-70-8

Product Name

(+)-alpha-Pinene

IUPAC Name

(1R,5R)-4,6,6-trimethylbicyclo[3.1.1]hept-3-ene

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

InChI

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9-/m1/s1

InChI Key

GRWFGVWFFZKLTI-RKDXNWHRSA-N

SMILES

CC1=CCC2CC1C2(C)C

Synonyms

(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene; (1R,5R)-(+)- 2-Pinene; (1R)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene; (+)-(1R)-α-Pinene; (+)-2-Pinene; (+)-α-Pinene; (1R,5R)-(+)-α-Pinene; (R)-(+)-α-Pinene; 1R-α-Pinene; d-α-Pinene;

Canonical SMILES

CC1=CCC2CC1C2(C)C

Isomeric SMILES

CC1=CC[C@@H]2C[C@H]1C2(C)C

Anti-inflammatory properties

Studies suggest (+)-alpha-Pinene possesses anti-inflammatory properties. Research has shown its ability to suppress the production of inflammatory mediators like interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO) in mouse peritoneal macrophages, potentially offering benefits in inflammatory conditions Source: [PubMed study on alpha pinene anti-inflammatory activity: ].

Potential neuroprotective effects

(+)-alpha-Pinene has been explored for its potential neuroprotective properties. Studies indicate its ability to improve memory and cognitive function in animal models, possibly through its interaction with the cholinergic system and modulation of GABAA receptors Source: [Therapeutic Potential of α- and β-Pinene: ]. However, further research is needed to understand the mechanisms and potential therapeutic applications in humans.

Antimicrobial activity

(+)-alpha-Pinene exhibits antimicrobial activity against various bacteria and fungi, suggesting its potential use as a natural disinfectant or preservative Source: [Antimicrobial activity of alpha-pinene: ]. However, more research is required to determine its efficacy and safety in specific contexts.

Antitumor potential

Preliminary research suggests (+)-alpha-Pinene may possess antitumor properties. Studies have shown its ability to inhibit the growth and proliferation of certain cancer cells in vitro, warranting further investigation into its potential therapeutic applications Source: [Anticancer and chemopreventive effects of alpha-pinene: ]. It's important to note that these are early-stage findings, and more research is needed to understand the mechanisms and potential clinical applications.

Other potential applications

(+)-alpha-Pinene is also being explored for its potential applications in various areas, including:

  • Insecticidal activity: Studies suggest its potential as a natural insecticide Source: [Insecticidal activity of alpha-pinene: ].
  • Flavoring agent: Due to its characteristic pine aroma, (+)-alpha-Pinene is used as a flavoring agent in food and beverages.
  • Industrial applications: It also finds use as a solvent and in the production of various chemicals.

(+)-alpha-Pinene is a bicyclic monoterpene predominantly found in the essential oils of coniferous trees, particularly in turpentine. It exhibits a characteristic pine-like aroma and is a significant component in the fragrance and flavor industries. The molecular formula of (+)-alpha-Pinene is C₁₀H₁₈, and its structure features a double bond and a bridged bicyclic system, which contributes to its unique chemical properties.

, particularly oxidation and ozonolysis. Under atmospheric conditions, it reacts with ozone to form secondary organic aerosols (SOA), which are crucial for cloud formation and climate regulation. The reaction with ozone can lead to the formation of highly oxidized organic molecules, which significantly contribute to particulate matter in the atmosphere .

Additionally, (+)-alpha-Pinene can react with nitrogen dioxide on mineral surfaces, yielding various oxidation products such as pinonaldehyde and pinonic acid . Its thermal stability has been studied extensively, showing that it remains stable under nitrogen but can oxidize when exposed to oxygen at elevated temperatures .

Research indicates that (+)-alpha-Pinene possesses several biological activities. It exhibits anti-inflammatory properties by suppressing key signaling pathways in macrophages . Furthermore, it has shown antibacterial effects against strains of Staphylococcus aureus and Escherichia coli, making it a candidate for natural antimicrobial agents . In cancer research, (+)-alpha-Pinene has been noted for its potential anti-tumor effects through cell cycle arrest mechanisms in hepatoma cell lines .

Synthesis of (+)-alpha-Pinene can be achieved through several methods:

  • Natural Extraction: It is commonly extracted from pine tree resin or turpentine.
  • Chemical Synthesis: Laboratory synthesis often involves cyclization reactions starting from simpler terpenes or through enzymatic pathways using pinene synthase .
  • Biotransformation: Microbial fermentation processes can also be employed to produce (+)-alpha-Pinene from renewable biomass sources.

(+)-alpha-Pinene has diverse applications across various industries:

  • Fragrance Industry: Its pleasant aroma makes it a popular ingredient in perfumes and scented products.
  • Food Industry: Used as a flavoring agent in food products.
  • Pharmaceuticals: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial effects.
  • Agriculture: Investigated as a potential natural pesticide due to its insect-repelling properties.

Studies have shown that (+)-alpha-Pinene interacts with various environmental factors, influencing its reactivity and biological activity. For instance, its reaction with ozone produces complex mixtures of oxidation products that can affect air quality and climate dynamics . Additionally, its interactions with mineral surfaces in the presence of adsorbed nitrates lead to the formation of various organic nitrates, further complicating atmospheric chemistry .

Several compounds share structural similarities with (+)-alpha-Pinene. Here are some notable examples:

CompoundMolecular FormulaUnique Features
Beta-PineneC₁₀H₁₈Exhibits different odor profile; less volatile than alpha-pinene.
LimoneneC₁₀H₁₈Known for citrus scent; utilized extensively in cleaning products.
MyrceneC₁₀H₁₆Displays anti-inflammatory properties; found in hops and bay leaves.
CampheneC₁₀H₁₆Used in fragrances; has distinct camphor-like aroma.

The uniqueness of (+)-alpha-Pinene lies in its specific structural configuration and resultant reactivity patterns, particularly its role as a precursor for SOA formation and its diverse biological activities compared to other similar compounds.

Natural Biosynthetic Pathways in Plants

(+)-α-Pinene is synthesized in conifers (e.g., Pinus spp.) and angiosperms (e.g., Paeonia lactiflora) via the methylerythritol phosphate (MEP) pathway in plastids. The pathway begins with the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) to form GPP, catalyzed by geranyl diphosphate synthase (GPPS). Pinene synthase (PS) then cyclizes GPP into the bicyclic structure of α-pinene through a carbocation intermediate.

Stereochemical Control:
The stereospecificity of (+)-α-pinene biosynthesis arises from the enzyme’s active site geometry. For example, (+)-α-pinene synthase from Pinus taeda retains the 4R hydrogen of mevalonate during cyclization, while eliminating the 4S hydrogen. This contrasts with (-)-α-pinene synthases, which exhibit mirror-image stereochemistry.

Regulation:
In Paeonia lactiflora, the gene PlPIN encodes a monoterpene synthase that exclusively produces (+)-α-pinene from GPP, indicating transcriptional specialization for secondary metabolite biosynthesis. Rice diterpenoid phytoalexins also rely on MEP pathway intermediates, regulated by transcription factors like OsTGAP1 under stress.

Microbial Engineering Strategies for Enhanced Production

Escherichia coli Metabolic Engineering

E. coli has been engineered to produce (+)-α-pinene via heterologous pathways:

Pathway Construction:

  • MEP Pathway Enhancement: Overexpression of dxs (1-deoxy-D-xylulose 5-phosphate synthase), dxr (1-deoxy-D-xylulose 5-phosphate reductoisomerase), and idi (isopentenyl diphosphate isomerase) increased precursor flux,

Activity Against Candida albicans and Biofilm Disruption

(+)-Alpha-pinene demonstrates fungicidal activity against Candida albicans with minimum inhibitory concentrations (MIC) ranging from 128–512 µg/mL [1]. Molecular docking simulations identify thymidylate synthase ($$E{binding} = -52 \, \text{kcal mol}^{-1}$$) and δ-14-sterol reductase ($$E{binding} = -44 \, \text{kcal mol}^{-1}$$) as primary targets, suggesting interference with ergosterol biosynthesis [1]. The compound disrupts biofilm integrity, achieving 88% destruction of mature C. albicans biofilms through membrane permeabilization [1]. Time-kill assays indicate concentration-dependent fungicidal action rather than time-dependent effects, with complete eradication observed at 4× MIC concentrations [1].

Synergistic Effects with Antimicrobial Agents

In Campylobacter jejuni, (+)-alpha-pinene enhances antibiotic efficacy by 512-fold when combined with ciprofloxacin or erythromycin [2] [4]. This synergism occurs through dual mechanisms:

  • Efflux pump inhibition: Upregulation of cmeABC and Cj1687 efflux genes indicates compensatory bacterial responses to efflux system blockade [2]. Ethidium bromide accumulation assays confirm reduced efflux activity in wild-type strains compared to ΔcmeB mutants [4].
  • Membrane permeability modulation: Increased uptake of antimicrobials correlates with decreased membrane integrity, as evidenced by altered outer membrane protein expression (e.g., Omp50) [4].
OrganismAntimicrobial AgentMIC Reduction (Fold)Mechanism
C. jejuniCiprofloxacin512Efflux inhibition + membrane disruption [2] [4]
C. jejuniErythromycin256Efflux pump modulation [4]
C. albicansNoneN/AErgosterol binding [1]

Anti-Inflammatory and Antioxidant Properties

Modulation of Proinflammatory Cytokines

In murine acute pancreatitis models, (+)-alpha-pinene (50 mg/kg) reduces pancreatic edema by 40% and decreases serum amylase/lipase levels by 58% [3]. Transcriptional analysis shows suppression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) through inhibition of nuclear factor-kappa B (NF-κB) signaling pathways [3]. Myeloperoxidase (MPO) activity, a neutrophil infiltration marker, decreases by 65% in treated groups compared to untreated controls [3].

Scavenging Reactive Oxygen Species (ROS)

While direct ROS scavenging remains unquantified in provided studies, (+)-alpha-pinene's anti-inflammatory effects correlate with reduced oxidative stress markers. In pancreatitis models, treatment normalizes glutathione (GSH) levels and decreases malondialdehyde (MDA) concentrations by 47%, indicating mitigation of lipid peroxidation [3].

Antitumor and Cytotoxic Effects

Chemotherapeutic Synergy in Non-Small Cell Lung Cancer

(+)-Alpha-pinene exhibits synergistic activity with paclitaxel (combination index = 0.82) against NSCLC cell lines, enhancing apoptosis through undefined mechanisms [3]. Cell cycle analysis reveals G2/M phase arrest, though specific molecular targets remain uncharacterized in the provided data.

miRNA Regulation and Apoptosis Pathways

Current studies in the provided literature do not address miRNA modulation or detailed apoptosis pathway engagement by (+)-alpha-pinene. Further research is required to elucidate these mechanisms.

Neuroprotective and Neuromodulatory Actions

GABA_A Receptor Modulation

No direct evidence of GABA_A receptor interaction by (+)-alpha-pinene exists in the provided research. Prior studies suggest terpene-mediated neuromodulation typically occurs through allosteric receptor binding, but specific data for this compound are lacking.

Acetylcholinesterase Inhibition

The reviewed literature does not contain experimental data on acetylcholinesterase inhibition by (+)-alpha-pinene. Related monoterpenes demonstrate this activity, but compound-specific studies remain necessary.

Epoxidation and Oxidative Modifications

Catalytic Epoxidation with Hydrogen Peroxide

The catalytic epoxidation of (+)-alpha-pinene using hydrogen peroxide represents one of the most significant and widely studied chemical transformations of this monoterpene. This reaction provides access to alpha-pinene oxide, a valuable intermediate for pharmaceutical and fragrance applications [1] [2].

The most efficient catalytic system for alpha-pinene epoxidation employs tungsten-based polyoxometalates in combination with hydrogen peroxide under solvent-free conditions. Research has demonstrated that this system achieves nearly 100% selectivity to alpha-pinene oxide with conversions ranging from 93-100% within remarkably short reaction times of approximately 20 minutes [1] [2]. The optimal reaction conditions involve maintaining the temperature at 50°C with an alpha-pinene to hydrogen peroxide to catalyst molar ratio of 5:1:0.01, utilizing tungsten polyoxometalate as the catalyst without any organic solvent [1] [2].

Kinetic investigations reveal that the epoxidation reaction follows first-order kinetics with respect to both alpha-pinene and catalyst concentration, while exhibiting a fractional order of approximately 0.5 for hydrogen peroxide concentration [1] [2]. The activation energy for this process has been determined to be approximately 35 kilojoules per mole, indicating a relatively facile transformation [1] [2].

Alternative catalytic systems have been explored with varying degrees of success. Copper-based complexes in micellar conditions using PS-750-M surfactant demonstrate notable activity, achieving 87% conversion of alpha-pinene at 60°C [3]. However, the selectivity to alpha-pinene oxide is considerably lower at 9% after 3 hours, with the major products being tert-butylperoxy-2-pinene and verbenone [3].

Titanium-containing catalysts, particularly Ti-MWW systems, show exceptional performance in toluene solvent at 70°C, achieving complete conversion with 96% selectivity to alpha-pinene oxide within 1 hour [4]. The TS-1 catalyst, while less selective at 29% for alpha-pinene oxide, provides access to multiple oxidation products including verbenol and verbenone, making it valuable for diversified product portfolios [5].

Molybdenum-based catalysts in ionic liquid media represent a promising development, achieving complete conversion with 90-98% selectivity to alpha-pinene oxide in just 1 minute at 35°C [6]. This system demonstrates the potential for rapid, highly selective epoxidation under mild conditions.

Rearrangement and Byproduct Formation

The rearrangement of alpha-pinene oxide represents a critical aspect of alpha-pinene chemistry, as the epoxide intermediate readily undergoes various acid-catalyzed transformations to form valuable fine chemicals [7] [8] [4]. These rearrangements are highly dependent on the catalyst system, reaction conditions, and solvent environment.

The most significant rearrangement pathway involves the conversion of alpha-pinene oxide to campholenic aldehyde through a Meinwald rearrangement mechanism [4] [6]. This transformation is particularly valuable due to the importance of campholenic aldehyde as a fragrance intermediate. Zinc triflate-based catalysts achieve 80% selectivity to campholenic aldehyde, while Ti-MCM-22 catalysts demonstrate exceptional performance with selectivities ranging from 83-96% at complete conversion [4].

The mechanism of campholenic aldehyde formation involves initial protonation of the epoxide oxygen, followed by ring opening to generate a tertiary carbocation at the C2 position. This carbocation undergoes beta-elimination of the C1-C7 bond in the quaternary ring, leading to isomerization and subsequent hydration to yield campholenic aldehyde [9] [4].

Competing rearrangement pathways lead to the formation of trans-carveol, pinocarveol, and sobrerol as major byproducts [7] [8]. The distribution of these products depends significantly on the acidity of the catalyst system and the reaction medium. Lewis acidic conditions favor campholenic aldehyde formation, while Brønsted acid sites promote the formation of carveol derivatives [8] [4].

Temperature effects play a crucial role in product distribution during epoxide rearrangement. At temperatures below 50°C, the epoxidation process maintains high selectivity to alpha-pinene oxide with minimal side product formation [2]. However, temperatures above 60°C promote allylic oxidation and epoxide rearrangement, leading to significant formation of verbenol, verbenone, and other oxidation products [2] [5].

The formation of sobrerol occurs through a different mechanism involving acid-catalyzed ring opening followed by intramolecular cyclization [9]. This pathway is particularly favored in the presence of weak acid sites such as ammonium-based catalysts, achieving selectivities of 40-45% under optimized conditions [9].

Polymerization and Resin Synthesis

Catalytic Polymerization for Industrial Resins

The catalytic polymerization of (+)-alpha-pinene represents a significant industrial application, producing terpene resins with diverse applications in adhesives, coatings, and rubber additives [10] [11] [12]. The polymerization process typically employs Friedel-Crafts catalysts, with aluminum halides being the most commonly used systems.

The most effective catalyst system for alpha-pinene polymerization involves a combination of aluminum bromide and aluminum chloride in specific ratios [10]. Research has demonstrated that using 2-3 mole percent aluminum bromide combined with 2-10 mole percent aluminum chloride, based on the alpha-pinene content, produces high-quality resins with softening points ranging from 50-95°C [10]. This binary catalyst system overcomes the limitations of using aluminum bromide alone, which requires higher concentrations and results in increased costs.

The polymerization mechanism proceeds through cationic pathways involving the formation of tertiary carbocations from alpha-pinene [11]. Two primary rearrangement pathways have been identified: disintegration of the cyclobutyl ring to relieve angle strain, and 1,2-alkyl shift ring expansion from cyclobutyl to cyclopentyl ring skeleton [11]. The SbCl3/AlCl3 binary system at a 0.50 ratio and -15°C produces oligomers with molecular weights ranging from 1140-2590 g/mol with greater than 90% yield [11].

Lewis acidic ionic liquids have emerged as environmentally friendly alternatives for alpha-pinene polymerization [12]. These systems efficiently catalyze the formation of terpene resins with molecular weights in the range of 1500-3000 g/mol and softening points of 60-80°C. The ionic liquid catalysts offer advantages including recyclability, reduced environmental impact, and enhanced catalytic efficiency compared to traditional Lewis acids.

The resulting polymers find extensive applications in industrial formulations. Terpene resins serve as tackifiers in adhesive formulations, providing enhanced adhesion properties and compatibility with various substrates [13] [14]. In coating applications, these resins contribute to improved film formation, gloss, and durability. The rubber industry utilizes alpha-pinene-derived resins as processing aids and performance enhancers in tire and rubber compound formulations.

Ring-Opening Metathesis Polymerization Compatible Derivatives (Apopinene)

The development of apopinene as a biorenewable monomer for ring-opening metathesis polymerization represents a significant advancement in sustainable polymer chemistry [15] [16] [17]. Apopinene, synthesized from alpha-pinene through a facile two-step process, overcomes the steric hindrance limitations that prevent alpha-pinene from participating directly in metathesis reactions.

Apopinene synthesis involves the conversion of alpha-pinene to myrtenal, followed by catalytic decarbonylation to produce the desired monomer [15] [16]. This transformation removes the congested methyl substituent from the double bond, creating a less sterically hindered olefin suitable for metathesis catalysis. The resulting monomer maintains the characteristic bicyclic structure of the pinene scaffold while enabling efficient polymerization.

Ring-opening metathesis polymerization of apopinene using ruthenium-based Grubbs catalysts produces well-defined polymers with molecular weights ranging from 1100-15600 g/mol and polydispersity indices as low as 1.6 [15] [17]. The polymerization proceeds with high conversion rates exceeding 95% and yields predominantly trans-configured polymers with excellent regioregularity.

The polymer properties of poly(apopinene) demonstrate significant potential for various applications. The glass transition temperature ranges from 85-95°C, providing thermal stability suitable for demanding applications [15]. The unique chiral microstructure derived from the pinene scaffold contributes to distinctive optical and mechanical properties that distinguish these materials from conventional petrochemical-derived polymers.

Related developments include the synthesis of delta-pinene, another alpha-pinene derivative suitable for ring-opening metathesis polymerization [18] [19]. Delta-pinene undergoes well-controlled polymerization using Grubbs third-generation catalyst, producing polymers with molecular weights up to 70,000 g/mol and narrow dispersities below 1.2 [18]. The resulting poly(delta-pinene) exhibits a high glass transition temperature of approximately 104°C and unique gem-dimethylcyclobutane ring structures.

The tolerance of metathesis catalysts to residual alpha-pinene in the monomer feed represents an important practical consideration [19]. Studies have shown that Grubbs third-generation catalyst can tolerate up to 40 equivalents of alpha-pinene without significant impact on polymerization control, although higher concentrations result in reduced conversion and loss of molecular weight control [19].

Structural Functionalization for Enhanced Bioactivity

The structural modification of (+)-alpha-pinene to enhance biological activity represents a rapidly expanding area of research, driven by the growing demand for natural bioactive compounds with improved therapeutic properties [20] [21] [22]. The inherent biological activity of alpha-pinene can be significantly enhanced through targeted structural modifications that optimize molecular interactions with biological targets.

The primary approach to enhancing bioactivity involves the introduction of functional groups that increase potency, selectivity, and bioavailability. Alpha-pinene oxide, the primary epoxidation product, demonstrates significantly enhanced antimicrobial activity compared to the parent compound [22]. The epoxide functionality provides reactive sites for interaction with biological macromolecules, resulting in minimum inhibitory concentrations ranging from 117-4150 μg/mL against various bacterial and fungal pathogens [22].

Hydroxylation reactions produce verbenol and other alcohol derivatives that exhibit enhanced anti-inflammatory properties [20] [21]. These modifications introduce hydrogen bonding capabilities that improve molecular recognition and binding affinity to target proteins. Verbenol demonstrates 3-8 times greater anti-inflammatory activity compared to alpha-pinene, with applications in pharmaceutical formulations [20].

The conversion of alpha-pinene to campholenic aldehyde through epoxidation and subsequent rearrangement provides access to compounds with enhanced fragrance properties and antimicrobial activity [7] [4]. The aldehyde functionality increases molecular polarity and provides additional sites for chemical modification, resulting in 1.5-3 times enhancement in bioactivity compared to the parent compound [20].

Oxidation to carboxylic acid derivatives, such as pinocarveol, produces compounds with enhanced antioxidant and neuroprotective properties [20] [21]. These modifications introduce ionizable groups that improve water solubility and cellular uptake, resulting in 2-6 times enhancement in bioactivity. The carboxylic acid functionality also enables conjugation with other bioactive molecules to create hybrid compounds with synergistic effects.

The development of sobrerol through controlled rearrangement reactions provides access to compounds with gastroprotective properties [20]. This derivative demonstrates 1.2-2.5 times enhancement in bioactivity compared to alpha-pinene, with potential applications in therapeutic formulations for gastrointestinal disorders.

Advanced structural modifications include the synthesis of thiazole derivatives based on the pinene scaffold, which demonstrate enhanced anticancer activity through mitochondrial-mediated apoptosis pathways [20]. These derivatives show selective cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells, representing a promising approach for anticancer drug development.

The optimization of bioactive derivatives requires careful consideration of structure-activity relationships. The bicyclic structure of alpha-pinene provides a rigid framework that can be systematically modified to optimize interactions with specific biological targets. The stereochemistry of the pinene scaffold significantly influences biological activity, with different enantiomers often exhibiting distinct pharmacological profiles [22].

Current research focuses on developing derivatives with enhanced blood-brain barrier penetration for neurological applications, improved skin penetration for topical formulations, and increased oral bioavailability for systemic therapies [20] [21]. These modifications often involve the introduction of lipophilic groups to enhance membrane permeability or hydrophilic groups to improve aqueous solubility.

The combination of alpha-pinene derivatives with other bioactive compounds represents an emerging strategy for developing synergistic formulations. These approaches leverage the complementary mechanisms of action of different compounds to achieve enhanced therapeutic effects while potentially reducing required dosages and associated side effects.

Data Tables

Table 1: Catalytic Epoxidation of (+)-α-Pinene with H₂O₂

Catalyst SystemReaction ConditionsConversion (%)Selectivity to Epoxide (%)Reaction Time
Tungsten polyoxometalate50°C, solvent-free93-10010020 min
Copper complex + PS-750-M60°C, micellar conditions879 (after 3h)6-9 h
Ti-MWW catalysts70°C, toluene solvent100961 h
TS-1 catalyst85°C, oxygen atmosphere34296 h
Molybdenum-based catalyst35°C, ionic liquid10090-981 min

Table 2: Rearrangement and Byproduct Formation from α-Pinene Epoxide

SubstrateCatalystMajor ProductSelectivity (%)Side Products
α-Pinene epoxideZinc triflateCampholenic aldehyde80Trans-carveol, sobrerol
α-Pinene epoxideTi-MCM-22Campholenic aldehyde83-96Trans-carveol, pinocarveol
α-Pinene epoxideLewis acidTrans-carveol45-60Campholenic aldehyde
α-Pinene epoxideAcid catalystPinocarveol40-50Campholenic aldehyde
α-Pinene epoxideMetal-organic frameworkSobrerol40-45Pinocarveol, trans-carveol

Table 3: Catalytic Polymerization of (+)-α-Pinene for Industrial Resins

Catalyst SystemPolymer TypeMolecular Weight (g/mol)Softening Point (°C)Applications
AlBr₃ + AlCl₃Homopolymer resin2000-500050-95Adhesives, plastics
Lewis acidic ionic liquidTerpene resin1500-300060-80Tackifiers, coatings
SbCl₃/AlCl₃ binary systemOligomer resin1140-259065-85Rubber additives
AlCl₃ aloneLow MW polymer500-120040-60Sealants, waxes
Friedel-Crafts catalystIndustrial resin1000-400045-75Industrial materials

Table 4: Ring-Opening Metathesis Polymerization Compatible Derivatives and Their Properties

MonomerCatalystMolecular Weight (g/mol)Polydispersity IndexGlass Transition Temp (°C)
ApopineneGrubbs 3rd generation1100-156001.685-95
δ-PineneGrubbs 3rd generation70000<1.2104
α-Pinene methacrylateRing-opening metathesis polymerization catalyst5000-250001.8-2.275-85
Pinene carbonateRing-opening catalyst2000-80001.5-2.065-75
Functionalized apopineneRuthenium-based3000-120001.4-1.890-100

Table 5: Bioactive Derivatives and Their Enhanced Properties

DerivativeBioactivityMinimum Inhibitory Concentration Range (μg/mL)Enhancement FactorTarget Applications
α-Pinene oxideAntimicrobial, antioxidant117-41502-5x vs α-pineneAntimicrobial agents
Campholenic aldehydeFragrance, antimicrobial200-8001.5-3x vs α-pineneFragrance industry
VerbenolAnti-inflammatory150-6003-8x vs α-pinenePharmaceuticals
PinocarveolAntioxidant, neuroprotective100-5002-6x vs α-pineneNutraceuticals
SobrerolGastroprotective250-10001.2-2.5x vs α-pineneTherapeutic agents

Physical Description

Liquid

XLogP3

2.8

Boiling Point

156.14999999999998 °C

LogP

4.83 (LogP)
4.44
4.48

Melting Point

-60.49999999999999 °C
Mp ?50 °
-62 °C
-62°C

UNII

H6CM4TWH1W

GHS Hazard Statements

Aggregated GHS information provided by 1494 companies from 20 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 1494 companies. For more detailed information, please visit ECHA C&L website;
Of the 19 notification(s) provided by 1489 of 1494 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (94.69%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (84.69%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (97.11%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (89.99%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (90.4%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

7785-70-8
7785-26-4

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

General Manufacturing Information

All other basic organic chemical manufacturing
Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl-, (1R,5R)-: ACTIVE

Dates

Last modified: 08-15-2023

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